11,13-Dihydroxyoctadec-14-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H34O4 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
11,13-dihydroxyoctadec-14-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-9-12-16(19)15-17(20)13-10-7-5-4-6-8-11-14-18(21)22/h9,12,16-17,19-20H,2-8,10-11,13-15H2,1H3,(H,21,22) |
InChI Key |
QFBJNIFFNWRJFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(CC(CCCCCCCCCC(=O)O)O)O |
Synonyms |
11,13-dihydroxy-14-octadecaenoic acid 11,13-OH-14-ODA |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Synthesis of 11,13 Dihydroxyoctadec 14 Enoic Acid
The formation of dihydroxy fatty acids from polyunsaturated fatty acids (PUFAs) is a specialized metabolic process observed primarily in microorganisms. It involves sequential hydration reactions where water is added across the double bonds of the fatty acid backbone.
Precursor Fatty Acids and Metabolic Flux
The availability and type of precursor fatty acids are critical determinants for the synthesis of dihydroxyoctadecenoic acids. The metabolic flux towards these compounds is dependent on the substrate specificity of the involved enzymes.
Linoleic acid (LA) and alpha-linolenic acid (α-LnA) are primary C18 polyunsaturated fatty acids that serve as key substrates for the biosynthesis of hydroxylated derivatives. dcu.ienih.gov The production of a dihydroxy fatty acid from these precursors typically involves a multi-step enzymatic process. For instance, certain probiotic bacteria, such as Lactobacillus acidophilus, possess the enzymatic machinery to convert linoleic acid into a mixture of mono- and dihydroxy fatty acids. mdpi.com This transformation is not a single-step reaction but rather a sequential hydroxylation.
The process for creating a 10,13-dihydroxy fatty acid from linoleic acid involves the action of two distinct hydratases: one that acts on the cis-9 double bond to create a 10-hydroxy intermediate, and a second that acts on the cis-12 double bond to add the 13-hydroxy group. mdpi.comnih.gov Similarly, fatty acid hydratases (FAHs) from various microorganisms have been shown to convert α-LnA into its corresponding monohydroxy derivatives, which can serve as intermediates for further hydroxylation. mdpi.comnih.gov
While linoleic and alpha-linolenic acids are common substrates, the enzymatic pathways are not exclusively limited to them. Some fatty acid hydratases exhibit broad substrate tolerance. nih.gov For example, the enzyme FA-HY1 from Lactobacillus acidophilus is known for its promiscuity, capable of hydrating double bonds in a variety of PUFAs with chain lengths from C16 to C22. nih.gov This includes other C18 fatty acids like γ-linolenic acid (GLA), as well as longer chain PUFAs such as arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.govlivescience.ioresearchgate.net This broad substrate range implies that various PUFAs could potentially be converted into dihydroxy derivatives, provided the organism possesses enzymes with the appropriate regioselectivity for sequential hydration.
Enzymology of Hydroxylation and Dihydroxylation
The enzymatic addition of water to the non-activated carbon-carbon double bonds of fatty acids is catalyzed by a specific class of enzymes known as fatty acid hydratases (FAHs). mdpi.comresearchgate.net These enzymes are crucial for the synthesis of hydroxy and dihydroxy fatty acids. nih.gov
FAHs are microbial enzymes whose physiological role may be linked to detoxifying free fatty acids that could otherwise disrupt cellular membranes. livescience.ionih.gov From a biocatalytic perspective, they are of significant interest because they facilitate the stereospecific and regioselective hydration of PUFAs without the need for cofactors, using only water as a reagent. mdpi.comresearchgate.net The synthesis of a dihydroxy fatty acid like 11,13-Dihydroxyoctadec-14-enoic acid from a suitable precursor would necessitate sequential hydration reactions catalyzed by one or more FAHs.
The position of the hydroxyl groups in the final product is dictated by the regioselectivity of the FAHs. Many FAHs demonstrate strict regioselectivity, commonly hydrating the cis-9 double bond of C18 fatty acids to produce 10-hydroxy fatty acids. nih.govnih.gov The formation of a 13-hydroxy group from linoleic acid requires an enzyme capable of hydrating the cis-12 double bond. The discovery of linoleate 13-hydratases, which are cis-12 regioselective, was a key step in understanding the biosynthesis of 10,13-dihydroxyoctadecanoic acid. nih.gov
The bacterium Lactobacillus acidophilus is a notable example as it expresses both 10-hydratase and 13-hydratase activities, allowing it to produce 10,13-dihydroxy-octadecenoic acid from linoleic acid. mdpi.comnih.gov Some FAHs, like FA-HY1, are particularly versatile, showing relaxed regioselectivity by hydrating cis-9, cis-11, cis-12, cis-13, and cis-14 double bonds across a range of fatty acids. nih.gov This broad specificity allows for the potential synthesis of various dihydroxy fatty acid isomers.
| Enzyme (Source Organism) | Substrate(s) | Position(s) of Hydroxylation | Product(s) |
|---|---|---|---|
| FA-HY1 (Lactobacillus acidophilus) | Linoleic Acid, α-Linolenic Acid, Arachidonic Acid | cis-9, cis-12, cis-15 | 10-OH, 13-OH, 12-OH, 15-OH products |
| FA-HY2 (Lactobacillus acidophilus) | Oleic Acid, Linoleic Acid, α-Linolenic Acid | cis-9 | 10-Hydroxy products |
| Linoleate 13-hydratase (LHT-13) (Lactobacillus acidophilus) | Linoleic Acid | cis-12 | 13-Hydroxy-9(Z)-octadecenoic acid |
| OhyA2 (Stenotrophomonas maltophilia) | Oleic Acid, Linoleic Acid | cis-9 | 10-Hydroxy products |
FAH-mediated reactions are characterized by high stereoselectivity, yielding products with a specific three-dimensional orientation of the hydroxyl group. Enzymatic hydration of the cis-9 double bond of oleic acid predominantly results in the (R)-10-hydroxy enantiomer. nih.govnih.gov However, there are exceptions; for example, the FAH from Lactobacillus plantarum converts linoleic acid to (S)-10-hydroxy-cis-12-octadecenoic acid with an enantiomeric excess greater than 99%. mdpi.com
For hydration at the cis-12 position, the linoleate 13-hydratase from Lactobacillus acidophilus has been shown to produce 13S-hydroxy-9(Z)-octadecenoic acid. nih.gov In cases of sequential dihydroxylation within a single microorganism, the stereochemistry of both hydroxyl groups is precisely controlled. For instance, the conversion of linoleic acid by Lactobacillus acidophilus yields a single diastereoisomer of 10,13-dihydroxy-octadecenoic acid, which possesses the 10S,13S absolute configuration. mdpi.com This high degree of stereocontrol is a hallmark of enzymatic catalysis.
| Enzyme/Organism | Substrate | Product | Stereochemistry | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| General FAHs (e.g., from Pseudomonas sp.) | Oleic Acid | 10-Hydroxystearic acid | (R) | High |
| FAH from Lactobacillus plantarum | Linoleic Acid | 10-hydroxy-cis-12-octadecenoic acid | (S) | > 99% |
| Linoleate 13-hydratase (Lactobacillus acidophilus) | Linoleic Acid | 13-hydroxy-9(Z)-octadecenoic acid | (S) | High |
| Lactobacillus acidophilus (whole cell) | Linoleic Acid | 10,13-dihydroxy-octadecenoic acid | 10S, 13S | Single diastereoisomer |
Fatty Acid Hydratases (FAHs)
Characterized FAH Subtypes (e.g., cis-Δ9, cis-Δ12, cis-Δ9/12) and Their Relevance
Fatty acid hydratases (FAHs) catalyze the stereoselective hydration of carbon-carbon double bonds in unsaturated fatty acids, yielding valuable hydroxy fatty acids (HFAs). These enzymes are classified into subtypes based on their regioselectivity for specific double bonds, most commonly the cis-9 and cis-12 positions in C18 fatty acids like oleic and linoleic acid.
cis-Δ9 Subtype: These FAHs hydrate (B1144303) the double bond at the 9th carbon atom (from the carboxyl end). For example, they convert oleic acid (a C18:1 fatty acid with a double bond at Δ9) into 10-hydroxystearic acid.
cis-Δ12 Subtype: This subtype is specific for the double bond at the 12th carbon. They can convert linoleic acid (a C18:2 fatty acid with double bonds at Δ9 and Δ12) into 13-hydroxy-9-octadecenoic acid.
cis-Δ9/12 Subtype: Enzymes in this category exhibit broader specificity, capable of hydrating both the cis-9 and cis-12 double bonds. When acting on linoleic acid, they can produce a mixture of 10-hydroxy-12-octadecenoic acid, 13-hydroxy-9-octadecenoic acid, and even dihydroxy fatty acids like 10,13-dihydroxystearic acid.
The relevance of these subtypes to the synthesis of this compound lies in their fundamental ability to introduce hydroxyl groups at specific locations. While these characterized subtypes primarily target Δ9 and Δ12 positions, their mechanisms provide a blueprint for how enzymatic hydration can be harnessed. The formation of a dihydroxy product like 10,13-dihydroxystearic acid by cis-Δ9/12 subtypes demonstrates that a single or concerted enzymatic system can perform multiple hydroxylations, a necessary step for creating dihydroxy fatty acids.
| FAH Subtype | Substrate Example | Primary Product(s) | Relevance to Dihydroxy Acid Synthesis |
|---|---|---|---|
| cis-Δ9 | Oleic Acid (C18:1Δ9) | 10-Hydroxystearic Acid | Demonstrates specific hydroxylation at C-10. |
| cis-Δ12 | Linoleic Acid (C18:2Δ9,12) | 13-Hydroxy-9-octadecenoic Acid | Demonstrates specific hydroxylation at C-13. |
| cis-Δ9/12 | Linoleic Acid (C18:2Δ9,12) | 10-Hydroxy- and 13-Hydroxy- mono-hydroxy acids; 10,13-Dihydroxystearic Acid | Shows the potential for enzymatic synthesis of dihydroxy fatty acids through sequential or dual hydration. |
Specificity of FA-HY1 from Lactobacillus acidophilus for Positions 11, 13, and 14
FA-HY1, a fatty acid hydratase from the probiotic bacterium Lactobacillus acidophilus, is distinguished by its exceptionally broad substrate scope and relaxed regioselectivity compared to other known FAHs. nih.gov While many hydratases are strictly selective for the cis-9 double bond, FA-HY1 can hydrate double bonds at various positions, including cis-9, cis-11, cis-12, cis-13, and cis-14. nih.govresearchgate.net This promiscuity extends to its ability to act on a wide range of fatty acids, from C16 up to C22. nih.govmdpi.com
This broad specificity is highly relevant for the potential biosynthesis of this compound. The enzyme's documented activity on double bonds at positions 11, 13, and 14 indicates its active site can accommodate the fatty acid chain in a manner that allows for the introduction of hydroxyl groups in this specific region. researchgate.net For instance, FA-HY1 has been shown to convert:
(Z)-11-octadecenoic acid (cis-vaccenic acid) to its 12-hydroxy product. nih.gov
(Z)-11,14-eicosadienoic acid to its 15-hydroxy product. nih.gov
Docosahexaenoic acid (DHA), a C22 fatty acid, to a 14-hydroxy product. nih.gov
Research comparing FA-HY1 with its more restrictive orthologue, FA-HY2 (also from L. acidophilus), revealed that specific active-site residues are responsible for this expanded regioselectivity. nih.govaau.dk This suggests that FA-HY1 or an engineered variant could potentially perform the sequential hydrations necessary to form an 11,13-dihydroxy structure from a suitable polyunsaturated precursor.
Cytochrome P450 Enzymes (CYPs) in HFA Synthesis
Cytochrome P450 enzymes are a vast and versatile superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide array of substrates, including fatty acids. In the context of HFA synthesis, they are primarily involved in hydroxylation and epoxidation reactions. These enzymes utilize molecular oxygen and a reducing equivalent (typically NADPH) to insert one atom of oxygen into the substrate, forming a hydroxyl group, while the other oxygen atom is reduced to water.
One pathway for the formation of dihydroxy fatty acids by CYPs involves a two-step process:
Epoxidation: The CYP enzyme first catalyzes the epoxidation of a double bond on the fatty acid chain, forming an epoxide ring.
Hydroxylation: The epoxide is subsequently opened through hydrolysis, often catalyzed by an epoxide hydrolase, resulting in the formation of two adjacent hydroxyl groups (a vicinal diol).
This mechanism is a common route for the metabolism of unsaturated fatty acids and is a plausible pathway for generating dihydroxy structures.
ω-hydroxylation is the specific hydroxylation of the terminal methyl carbon (the ω-carbon) of a fatty acid. This reaction is primarily catalyzed by members of the CYP4 family of cytochrome P450 enzymes. nih.govnih.govresearchgate.net The mechanism is thermodynamically challenging because the primary C-H bond of a terminal methyl group is stronger than the secondary C-H bonds at adjacent (e.g., ω-1) positions. nih.gov
However, the active site of CYP4 enzymes imposes steric constraints that position the terminal end of the fatty acid chain close to the reactive heme-iron center, thereby favoring oxidation at the ω-position over the more reactive (ω-1) site. nih.gov The process follows the general P450 catalytic cycle, where a highly reactive iron-oxo species (Compound I) abstracts a hydrogen atom from the ω-carbon, followed by the "rebound" of a hydroxyl group to the resulting carbon radical. nih.gov The resulting ω-hydroxy fatty acid can be further oxidized to a dicarboxylic acid. nih.gov
| Mechanism | Enzyme Family | Description | Product Type |
|---|---|---|---|
| Epoxidation & Hydroxylation | Various CYPs, Epoxide Hydrolases | CYP forms an epoxide at a double bond, which is then hydrolyzed to a diol. | Vicinal Dihydroxy Fatty Acids |
| ω-Hydroxylation | CYP4 Family (e.g., CYP4A, CYP4F) | Enzyme's active site structure forces the specific hydroxylation of the terminal (ω) carbon. nih.gov | ω-Hydroxy Fatty Acids |
Lipoxygenases (LOXs) and Alpha-Dioxygenases (α-DOX)
Lipoxygenases (LOXs) and alpha-dioxygenases (α-DOX) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, representing another major pathway for the biosynthesis of hydroxylated fatty acids.
Lipoxygenases (LOXs): These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids that contain a (1Z, 4Z)-pentadiene system. mdpi.com The reaction proceeds via a stereospecific hydrogen abstraction, followed by the antarafacial addition of oxygen to form a fatty acid hydroperoxide. mdpi.com These hydroperoxides are then typically reduced by peroxidases to the corresponding stable hydroxy fatty acids. The regiospecificity of LOXs is crucial; for example, soybean lipoxygenase-1 primarily acts on linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid, which can be reduced to 13(S)-hydroxy-9Z,11E-octadecadienoic acid (coriolic acid). researchgate.net Some LOXs are capable of double dioxygenation reactions, leading directly to dihydroxy products. researchgate.net The ability of LOX enzymes to introduce a hydroxyl group at the C-13 position is directly relevant to the synthesis of this compound.
Alpha-Dioxygenases (α-DOX): This class of enzymes catalyzes the first step in the α-oxidation pathway in plants. They act on fatty acids to produce unstable 2-hydroperoxy fatty acids. These intermediates are then converted into products of α-oxidation. This pathway results in hydroxylation at the C-2 position of the fatty acid.
Engineering of Biosynthetic Pathways for Enhanced Production
The native production of specific, high-value HFAs like this compound in microorganisms or plants is often low or non-existent. Metabolic engineering and synthetic biology provide powerful tools to construct and optimize biosynthetic pathways for enhanced production in tractable host organisms, such as Escherichia coli or Saccharomyces cerevisiae.
Key strategies for engineering these pathways include:
Heterologous Gene Expression: Introducing genes encoding the necessary enzymes (e.g., FAHs, CYPs, LOXs) from various source organisms into a production host. This can involve assembling a multi-step pathway with enzymes from different kingdoms of life.
Enzyme Engineering: Modifying the enzymes themselves through rational design or directed evolution to improve their activity, stability, or, crucially, to alter their substrate specificity and regioselectivity. For example, studies have shown that mutating key active-site residues in FA-HY2 from L. acidophilus can dramatically shift its regioselectivity to favor the production of 13-hydroxy fatty acids from linoleic acid. nih.govchemrxiv.org
Pathway Balancing and Optimization: Fine-tuning the expression levels of each enzyme in the pathway to avoid the accumulation of toxic intermediates and to maximize the flux towards the final product. This can be achieved by using promoters of varying strengths or by engineering protein scaffolds.
Increasing Precursor and Cofactor Supply: Modifying the host's central metabolism to increase the availability of the initial fatty acid substrate and essential cofactors like NADPH (for CYPs) or FAD (for some FAHs).
By combining these approaches, it is possible to design and implement novel biosynthetic pathways in microbial cell factories for the targeted, high-yield production of complex molecules like this compound.
Protein Engineering Approaches for Improved Regioselectivity
The precise positioning of hydroxyl groups on a fatty acid backbone is a significant challenge in biocatalysis. Protein engineering, through rational design and directed evolution, has emerged as a powerful tool to alter and improve the regioselectivity of enzymes involved in hydroxy fatty acid (HFA) synthesis. nih.gov
Rational design strategies rely on understanding the relationship between an enzyme's structure and its function to predict mutations that will lead to desired properties. frontiersin.orgcreative-enzymes.com This approach has been successfully applied to enzymes like fatty acid hydratases (FAHs) and cytochrome P450 monooxygenases (CYPs), which are crucial for HFA production. nih.govresearchgate.net
For instance, two highly similar FAHs from Lactobacillus acidophilus, FA-HY1 and FA-HY2, exhibit different substrate scopes and regioselectivity. FA-HY2 has a narrow substrate range, while FA-HY1 can hydrate various double bond positions on longer chain fatty acids. By mutating just three active-site residues in FA-HY2 to match those in FA-HY1, researchers observed a significant expansion of its substrate scope and a notable shift in the hydration of double bonds towards the ω-end of the fatty acids. researchgate.net
A striking example of altered regioselectivity was demonstrated through the semi-rational engineering of FA-HY1's binding site residues (S393, S395, S218, and P380). nih.govresearchgate.net While the wild-type FA-HY1 produces a mixture of 12-OH and 15-OH products from eicosapentaenoic acid (EPA) in a 63:37 ratio, specific mutants (S393A/S395A and S393Y) were identified that exclusively generated the 15-OH product. nih.govresearchgate.net This demonstrates the potential of protein engineering to eliminate the production of unwanted regioisomers. nih.gov
Similarly, the cytochrome P450 monooxygenase CYP107D1 (OleP) from Streptomyces antibioticus was engineered for the specific 7β‐hydroxylation of lithocholic acid (LCA) to produce ursodeoxycholic acid (UDCA). researchgate.net The wild-type enzyme exclusively hydroxylates LCA at the 6β‐position. researchgate.net Through structural analysis and molecular docking, key amino acid residues (F84, S240, and V291) were identified as determinants of specificity. A triple mutant (F84Q/S240A/V291G) was created that exhibited almost perfect regio- and stereoselectivity for the desired 7β‐hydroxylation. researchgate.net
| Enzyme | Wild-Type Regioselectivity (Substrate) | Mutations | Engineered Regioselectivity | Reference |
|---|---|---|---|---|
| FA-HY1 from Lactobacillus acidophilus | 12-OH:15-OH ratio of 63:37 (EPA) | S393A/S395A | 100% 15-OH product | nih.govresearchgate.net |
| FA-HY1 from Lactobacillus acidophilus | 12-OH:15-OH ratio of 63:37 (EPA) | S393Y | 100% 15-OH product | nih.govresearchgate.net |
| CYP107D1 (OleP) from Streptomyces antibioticus | Exclusive 6β‐hydroxylation (LCA) | F84Q/S240A/V291G | Near-perfect 7β‐hydroxylation | researchgate.net |
Dual-Protein Systems for Di-HFA Biosynthesis
The synthesis of complex molecules such as di-hydroxy fatty acids (di-HFAs) often requires multiple catalytic steps. Multi-enzyme cascades, which can be considered a form of dual-protein or multi-protein system, offer an efficient and sustainable approach for such transformations. nih.gov These systems allow for sequential reactions to occur in a single pot, which can shift the reaction equilibrium towards the product, eliminate the need for intermediate isolation, and enable the synthesis of complex molecules. nih.gov
A fully enzymatic, in vitro bi-enzymatic cascade has been developed for the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs), which are bioactive lipids. nih.govchemrxiv.org This system effectively converts abundant natural fatty acids into these high-value compounds. nih.govchemrxiv.org The cascade utilizes two different hydratases from Lactobacillus acidophilus to produce various enantiomeric hydroxy fatty acids. nih.govchemrxiv.org This is followed by an esterification step with another fatty acid, catalyzed by Candida antarctica lipase A (CALA). nih.govchemrxiv.org This approach has been successfully used for the semi-preparative scale synthesis of a variety of FAHFAs in a one-pot, two-step process. nih.gov
While this specific cascade was designed for FAHFA synthesis, the principle can be adapted for di-HFA production. A hypothetical dual-protein system for this compound could involve a two-step enzymatic hydroxylation. The first enzyme would introduce a hydroxyl group at one position, and a second, potentially engineered, enzyme would then add the second hydroxyl group at the desired adjacent position. The development of such multi-enzyme systems is a key area of research for the production of complex APIs (active pharmaceutical ingredients) and other high-value chemicals. nih.gov
Genetic Modification of Host Organisms for HFA Bioproduction
The efficient production of HFAs and di-HFAs can be significantly enhanced by genetically modifying microbial host organisms, such as Escherichia coli and Saccharomyces cerevisiae. aimspress.comsciencedaily.complos.org These organisms serve as "cell factories" that can be engineered to channel metabolic flux towards the desired products. aimspress.com
A common strategy is to increase the precursor supply for fatty acid synthesis. In S. cerevisiae, this has been achieved by overexpressing key genes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACC1), fatty acid synthase 1 (FAS1), and fatty acid synthase 2 (FAS2). nih.gov This approach, when combined with triacylglycerol (TAG) production, led to a four-fold increase in lipid accumulation. nih.gov
Another critical step is the elimination of competing metabolic pathways that consume the fatty acid intermediates. In S. cerevisiae, FAs are naturally degraded through β-oxidation or used to synthesize storage lipids like steryl esters (SEs) and TAGs, which may not be essential for the cell under certain conditions. researchgate.net Deleting genes involved in these non-essential utilization pathways can redirect FAs towards the desired HFA products. researchgate.net Similarly, in E. coli, blocking the β-oxidation of fatty acids by deleting genes like fadD and fadE has been shown to significantly increase the yield of ω-hydroxy fatty acids. frontiersin.org
Recent advances in genome editing, particularly the CRISPR/Cas9 system, have revolutionized the genetic manipulation of host organisms. nih.gov CRISPR/Cas9 allows for precise and efficient multiplex genome editing, enabling the simultaneous modification of multiple genes. frontiersin.org This is particularly advantageous for reconstructing complex biosynthetic pathways in yeast. frontiersin.org The technology can be used for single-nucleotide edits, multiple gene deletions or insertions, and transcriptional regulation. nih.gov In S. cerevisiae, CRISPR/Cas9 has been used to integrate entire metabolic pathways, such as the six genes of the E. faecalis pyruvate dehydrogenase complex, into a single locus in the yeast genome. frontiersin.org
| Host Organism | Strategy | Target Genes/Pathways | Outcome | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Overexpression of biosynthesis genes | ACC1, FAS1, FAS2 | 4-fold increase in lipid accumulation | nih.gov |
| Escherichia coli | Deletion of competing pathways | β-oxidation (fadD, fadE) | Increased yield of ω-hydroxy fatty acids | frontiersin.org |
| Saccharomyces cerevisiae | Elimination of non-essential utilization | Steryl ester and triacylglycerol synthesis | Overproduction of free fatty acids | researchgate.net |
| Saccharomyces cerevisiae | Multiplex genome editing with CRISPR/Cas9 | Integration of entire metabolic pathways | Reconstruction of complex biosynthetic pathways | frontiersin.org |
Analytical Methodologies for Structural Elucidation and Quantification
Chromatographic Separation Techniques
Chromatography is an essential first step in the analysis of 11,13-Dihydroxyoctadec-14-enoic acid, allowing for its isolation from other lipids and matrix components. The choice between gas and liquid chromatography depends on the sample's nature, the required sensitivity, and the subsequent detection method.
Gas chromatography is a powerful technique for analyzing fatty acids, but due to the low volatility and high polarity of dihydroxy fatty acids like this compound, direct analysis is challenging. restek.com The presence of polar hydroxyl (-OH) and carboxyl (-COOH) functional groups can lead to strong intermolecular hydrogen bonding, resulting in poor chromatographic performance, such as peak tailing and late elution. restek.comsigmaaldrich.com
To overcome these issues, chemical derivatization is a mandatory prerequisite. This process modifies the functional groups, increasing the compound's volatility and thermal stability, making it suitable for GC analysis. youtube.com The two most common derivatization strategies for hydroxylated fatty acids are:
Esterification: The carboxylic acid group is converted into a less polar ester, typically a fatty acid methyl ester (FAME). sigmaaldrich.comnih.gov This is often achieved by reacting the fatty acid with a reagent like boron trichloride (B1173362) in methanol (B129727) (BF3-methanol) under mild heating. restek.comsigmaaldrich.com
Silylation: The hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) ethers. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogen on the hydroxyl groups with a non-polar TMS group. restek.comyoutube.com
For dihydroxy fatty acids, a two-step derivatization is employed, first esterifying the carboxyl group and then silylating the hydroxyl groups to form trimethylsilyl ether methyl esters. researchgate.net This comprehensive derivatization ensures the molecule is sufficiently volatile and stable for GC separation and subsequent mass spectrometric analysis. youtube.com
Table 1: Common Derivatization Reagents for GC Analysis of Hydroxylated Fatty Acids
| Derivatization Step | Target Functional Group | Reagent Example | Resulting Group | Purpose |
|---|---|---|---|---|
| Esterification | Carboxylic Acid (-COOH) | Boron Trichloride in Methanol (BF3-Methanol) | Methyl Ester (-COOCH3) | Increases volatility, reduces polarity. sigmaaldrich.com |
| Silylation | Hydroxyl (-OH) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl Ether (-O-TMS) | Increases volatility and thermal stability. restek.comyoutube.com |
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a cornerstone of modern lipidomics and is well-suited for the analysis of oxidized fatty acids, including this compound. nih.govresearchgate.net Unlike GC, LC can often analyze compounds without prior derivatization, although derivatization can sometimes be used to improve ionization efficiency or chromatographic retention.
LC methods separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For dihydroxyoctadecenoic acids, reversed-phase liquid chromatography (RP-LC) is commonly employed. In RP-LC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water, acetonitrile, and/or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization). More polar analytes elute earlier, while less polar compounds are retained longer on the column. This technique allows for the effective separation of different fatty acid isomers.
The workflow for an LC-MS lipidomics platform typically involves sample extraction, chromatographic separation, and mass spectrometric detection, providing a comprehensive profile of the lipids present in a sample. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is the definitive technique for the structural elucidation and quantification of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.
Tandem mass spectrometry (MS/MS) is indispensable for confirming the precise structure of an analyte within a complex mixture. nih.gov In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion or an adduct of this compound) is selected in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern is like a fingerprint, providing detailed structural information. nih.gov
For derivatized dihydroxy fatty acids analyzed by GC-MS, the fragmentation pattern is highly informative. The electron ionization mass spectra of trimethylsilyl (TMS) ether derivatives are characterized by specific fragment ions that pinpoint the location of the original hydroxyl groups. researchgate.net A key fragmentation pathway is the cleavage of the carbon-carbon bond situated between the two vicinal trimethylsiloxy groups, which generates diagnostic ions that confirm the 11,13-dihydroxy structure. researchgate.net
The field of lipidomics has been significantly advanced by the advent of high-resolution accurate mass spectrometry (HRAMS). nih.govresearchgate.net Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers can measure m/z values with very high precision (typically to four or five decimal places).
The primary advantage of HRAMS is its ability to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov By providing a highly accurate mass measurement, HRAMS allows for the confident determination of a molecule's elemental formula. This capability is crucial in lipidomics, where numerous lipid species can have very similar masses. researchgate.netnih.gov In the context of this compound, HRAMS can confirm its elemental formula (C18H34O4) and differentiate it from other co-eluting compounds. Furthermore, applying HRAMS to MS/MS experiments provides accurate masses for fragment ions, lending greater confidence to structural assignments. nih.gov
Electron ionization (EI) is a hard ionization technique commonly used in conjunction with gas chromatography. When the derivatized this compound (as its TMS ether methyl ester) elutes from the GC column, it enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV). This process creates a molecular ion (M•+) and induces extensive and reproducible fragmentation. nih.govresearchgate.net
The resulting mass spectrum contains a wealth of structural information. researchgate.net For dihydroxy fatty acid derivatives, the most diagnostically significant fragments are those arising from the cleavage of the bond between the two carbon atoms bearing the trimethylsiloxy (-OTMS) groups. researchgate.net This specific cleavage provides unambiguous evidence for the positions of the hydroxyl groups along the fatty acid chain. The spectrum will also show other characteristic ions, such as those corresponding to the loss of a methyl group ([M-15]+) or a methoxy (B1213986) group ([M-31]+) from the ester. researchgate.net The analysis of these characteristic ions is fundamental for the structural elucidation of dihydroxy fatty acids identified in analytical samples. researchgate.netnih.gov
Table 2: Key Ion Fragments in EI-MS of a Dihydroxy Fatty Acid TMS Ether Methyl Ester
| Ion Type | Description | Significance for Dihydroxy Fatty Acids |
|---|---|---|
| Molecular Ion (M•+) | The intact ionized molecule. | Provides the molecular weight of the derivatized analyte. |
| [M-15]+ | Loss of a methyl radical (•CH3). | A common fragment from TMS groups or the methyl ester. researchgate.net |
| [M-31]+ | Loss of a methoxy radical (•OCH3). | Characteristic fragment from the methyl ester group. researchgate.net |
| Diagnostic Cleavage Ions | Fragments from cleavage between the two -CH(OTMS)- groups. | The m/z of these ions directly indicates the position of the hydroxyl groups. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis (General relevance for dihydroxy fatty acids)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of fatty acids, providing detailed information about their acyl group composition without the need for chemical modification. ethernet.edu.et High-resolution ¹H-NMR, in particular, is instrumental in distinguishing between stereoisomers of dihydroxy fatty acids.
The relative stereochemistry of vicinal diols (hydroxyl groups on adjacent carbons) in fatty acid chains can be determined by analyzing the chemical shifts and coupling constants of specific protons in the ¹H-NMR spectrum. For synthetic allylic dihydroxy compounds, the erythro and threo diastereomers can be differentiated by the chemical shifts of their olefinic protons. aocs.org In deuterated methanol (CD₃OD), the olefinic proton signals (at 5.60-5.68 ppm) of the erythro diastereomer appear slightly downfield (by 0.02-0.05 ppm) compared to those of the threo diastereomer. aocs.org
The presence and position of hydroxyl groups significantly influence the chemical shifts of nearby protons. For instance, in methyl 12-hydroxy-9-octadecynoate, the proton on the carbon bearing the hydroxyl group (C-12) appears as a multiplet at 3.96 ppm. aocs.org The addition of a second hydroxyl group, as in methyl 11,12-dihydroxy-9-octadecynoate, results in distinct signals: a doublet at 4.12 ppm for the proton at C-11 and a multiplet at 3.59 ppm for the proton at C-12. aocs.org This demonstrates NMR's sensitivity to the electronic environment of each proton, which is crucial for assigning the positions of the hydroxyl groups in molecules like this compound.
¹H-NMR spectra of fatty acids display characteristic signals that correspond to different functional groups, allowing for detailed structural mapping. magritek.com Key proton chemical shift regions are summarized in the table below.
Table 1: Characteristic ¹H-NMR Chemical Shift Regions for Fatty Acids
| Proton Group | Chemical Shift (ppm) | Reference(s) |
| Olefinic (conjugated) | 6.40–5.20 | nih.gov |
| Olefinic (isolated) | 6.2–5.30 | nih.gov |
| α-CH₂ (next to COOH) | 2.50–2.30 | nih.gov |
| Allylic (CH₂–CH=CH) | ~2.0 | nih.gov |
| Methylene ((CH₂)n) | 1.60–1.2 | nih.gov |
| Terminal Methyl (CH₃) | 0.98–0.86 | nih.gov |
Two-dimensional NMR techniques, such as COSY and HSQC, are often employed to resolve overlapping signals and definitively assign proton and carbon resonances, further clarifying the molecule's structure. magritek.com
Sample Preparation and Derivatization Strategies for Analysis
Due to their low volatility and potential for interaction with analytical columns, dihydroxy fatty acids like this compound require thorough sample preparation and chemical derivatization prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS). restek.com For liquid chromatography-mass spectrometry (LC-MS), derivatization is often used to improve ionization efficiency and sensitivity. nih.gov
The initial step in sample preparation, particularly for lipids bound within a matrix like archaeological pottery, often involves saponification (alkaline hydrolysis) to release the free fatty acids. nih.govresearchgate.netresearchgate.net This is followed by extraction of the lipids.
Derivatization for GC-MS Analysis:
The primary goal of derivatization for GC-MS is to convert the non-volatile fatty acids into volatile derivatives. nih.gov This involves modifying the polar carboxyl and hydroxyl functional groups.
Esterification: The carboxylic acid group is converted into an ester, most commonly a fatty acid methyl ester (FAME). nih.gov A widely used method is esterification with methanol catalyzed by boron trifluoride (BF₃). restek.commdpi.com This reaction typically requires mild heating (e.g., 60-70°C) for 30 to 60 minutes. restek.commdpi.com
Silylation: The hydroxyl groups are converted into trimethylsilyl (TMS) ethers. restek.com This is achieved using silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). restek.commdpi.com This step typically involves heating the sample with the reagent at temperatures ranging from 60°C to 100°C for up to an hour. restek.commdpi.com
The resulting TMS-ether, methyl-ester derivatives are volatile and thermally stable, making them suitable for GC-MS analysis. nih.govresearchgate.net The electron ionization mass spectra of these derivatives show characteristic fragmentation patterns, such as cleavage between the two vicinal trimethylsiloxy groups, which helps to confirm the positions of the original hydroxyl groups. nih.govresearchgate.net
Derivatization for HPLC Analysis:
For High-Performance Liquid Chromatography (HPLC), derivatization aims to attach a chromophore or fluorophore to the fatty acid, enhancing detection by UV or fluorescence detectors. researchgate.net Another approach for LC-MS is to introduce a charged moiety to improve ionization efficiency. nih.gov
UV-Absorbing Derivatives: Reagents like 2,4′-dibromoacetophenone can be used to create aromatic derivatives that are detectable by UV. researchgate.net Newer methods use concentrated solutions and lower temperatures (e.g., 40°C for 30 minutes) to minimize degradation of unsaturated fatty acids. researchgate.net
Charge-Reversal Derivatization: For LC-MS, derivatizing the carboxyl group to introduce a positive charge can significantly increase sensitivity in positive ion mode. nih.gov Reagents containing primary amine groups, such as those with benzofurazan (B1196253) moieties, can be used for this purpose. nih.gov
The choice of derivatization strategy depends on the analytical technique being employed and the specific information required.
Table 2: Common Derivatization Reagents and Conditions for Fatty Acid Analysis
| Analytical Method | Target Group(s) | Reagent(s) | Typical Conditions | Resulting Derivative | Reference(s) |
| GC-MS | Carboxylic Acid | Boron trifluoride in Methanol (BF₃-MeOH) | 60-70°C for 30-60 min | Fatty Acid Methyl Ester (FAME) | restek.com, mdpi.com |
| GC-MS | Hydroxyl Groups | BSTFA or MSTFA with 1% TMCS | 60-100°C for 30-60 min | Trimethylsilyl (TMS) Ether | restek.com, mdpi.com |
| HPLC-UV | Carboxylic Acid | 2,4′-dibromoacetophenone | 40°C for 30 min | Aromatic Ester | researchgate.net |
| LC-MS | Carboxylic Acid | DAABD-AE | 60°C for 30 min | Charge-Reversed Amide | nih.gov |
Following derivatization, a cleanup step, such as solid-phase extraction (SPE) using a silica (B1680970) column, may be employed to isolate the derivatized hydroxy fatty acids from other lipid components before injection into the analytical instrument. marinelipids.ca
Metabolic Transformations and Derivative Chemistry of 11,13 Dihydroxyoctadec 14 Enoic Acid
Endogenous Metabolism and Catabolic Pathways
The endogenous metabolism of dihydroxy fatty acids generally involves enzymatic processes aimed at their degradation or transformation into other bioactive molecules. These pathways are crucial for regulating their cellular concentrations and signaling activities.
Enzymatic Cleavage and Degradation
Formation of Keto-Fatty Acid Derivatives
The conversion of hydroxyl groups to keto groups is a known metabolic transformation for some hydroxy fatty acids. For example, 13-keto-9Z,11E-octadecadienoic acid (13-KODE) is a known metabolite. nih.gov In soybean cotyledons, an enzyme system has been identified that catalyzes the formation of 13-oxo-trideca-9,11-dienoic acid from 13-hydroperoxylinolenic acid. nih.gov While not a direct precursor, this demonstrates the enzymatic machinery for keto-fatty acid formation from related polyunsaturated fatty acid derivatives exists in biological systems. The formation of a keto-derivative from 11,13-Dihydroxyoctadec-14-enoic acid would likely involve dehydrogenase enzymes, though specific enzymes have not been identified.
Conjugation Reactions (e.g., Glucuronidation)
Glucuronidation is a major phase II metabolic pathway that increases the water-solubility of various compounds, facilitating their excretion. wikipedia.orgnih.gov This process involves the transfer of glucuronic acid to a substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org While direct evidence for the glucuronidation of this compound is absent from the searched literature, studies have shown that other dihydroxyoctadecenoic acids undergo this conjugation. For instance, glucuronic acid conjugates of 9,10-dihydroxy-12-octadecenoic acid and 12,13-dihydroxy-9-octadecenoic acid have been identified in the urine of patients with generalized peroxisomal disorders. researchgate.net Furthermore, various human UGT enzymes, particularly from the UGT1A and UGT2B families, have been shown to conjugate hydroxylated metabolites of linoleic and arachidonic acids. researchgate.net Dietary fatty acids like linoleic acid can also be glucuronidated by human liver and intestinal microsomes, with UGT2B7 being a key enzyme. nih.gov This suggests that this compound, possessing hydroxyl groups, is a potential substrate for glucuronidation.
Structurally Related Dihydroxyoctadecenoic Acid Isomers
The study of structurally related isomers provides a valuable framework for understanding the potential biological significance and metabolic pathways of this compound.
9,10-Dihydroxyoctadec-12-enoic Acid (9,10-DiHOME)
9,10-Dihydroxyoctadec-12-enoic acid (9,10-DiHOME) is a diol derivative of linoleic acid. medchemexpress.com Its biosynthesis involves the cytochrome P450-dependent conversion of linoleic acid to its epoxide precursor, 9,10-epoxyoctadecenoic acid (9,10-EpOME), which is then hydrolyzed by soluble epoxide hydrolase (sEH) to form 9,10-DiHOME. nih.gov This compound is produced by inflammatory leukocytes like neutrophils and macrophages. medchemexpress.com Research has indicated that 9,10-DiHOME may have beneficial effects on systemic metabolism and could be a target for managing obesity. researchgate.net In some studies, its levels have been observed to increase after strenuous physical activity, such as cycling. nih.gov
Table 1: Research Findings on 9,10-Dihydroxyoctadec-12-enoic Acid (9,10-DiHOME)
| Aspect | Finding | Citation |
|---|---|---|
| Biosynthesis | Formed from linoleic acid via 9,10-EpOME by cytochrome P450 and soluble epoxide hydrolase. | nih.gov |
| Cellular Source | Produced by inflammatory leukocytes (neutrophils, macrophages). | medchemexpress.com |
| Metabolic Role | Suggested to have beneficial effects on systemic metabolism. | researchgate.net |
| Response to Exercise | Levels can increase in the blood following prolonged cycling exercise. | nih.gov |
| Pathophysiology | Implicated in pathologic inflammation following burn injury. | pnas.org |
12,13-Dihydroxyoctadec-9-enoic Acid (12,13-DiHOME)
12,13-Dihydroxyoctadec-9-enoic acid (12,13-DiHOME) is another well-studied isomer and a lipokine primarily secreted by brown adipose tissue (BAT). medchemexpress.comnih.gov Similar to 9,10-DiHOME, it is synthesized from linoleic acid through the action of cytochrome P450 enzymes and subsequent hydrolysis of the 12,13-EpOME intermediate by soluble epoxide hydrolase. nih.govresearchgate.net
12,13-DiHOME has gained significant attention for its role in metabolic regulation. It is released in response to stimuli such as cold exposure and exercise. researchgate.netbpgbio.com This lipokine promotes the uptake of fatty acids into BAT and skeletal muscle, contributing to thermogenesis and improved metabolic health. medchemexpress.comresearchgate.netnih.gov Studies have shown that circulating levels of 12,13-DiHOME are often lower in individuals with obesity and that they increase with acute exercise. nih.gov This has led to the suggestion that 12,13-DiHOME could be a therapeutic target for metabolic disorders. researchgate.net
Table 2: Research Findings on 12,13-Dihydroxyoctadec-9-enoic Acid (12,13-DiHOME)
| Aspect | Finding | Citation |
|---|---|---|
| Biosynthesis | Synthesized from linoleic acid via 12,13-EpOME by cytochrome P450 and soluble epoxide hydrolase. | nih.govresearchgate.net |
| Primary Source | Secreted by brown adipose tissue (BAT). | medchemexpress.comnih.gov |
| Stimuli for Release | Cold exposure and physical exercise. | researchgate.netbpgbio.com |
| Metabolic Function | Promotes fatty acid uptake into BAT and skeletal muscle. | medchemexpress.comresearchgate.netnih.gov |
| Clinical Relevance | Levels are negatively correlated with BMI and insulin (B600854) sensitivity; lower in obesity. | nih.govresearchgate.net |
| Therapeutic Potential | Considered a potential therapeutic target for metabolic diseases. | researchgate.net |
Other Positional and Stereoisomers (e.g., threo and erythro diastereoisomers)
The structural diversity of dihydroxy fatty acids extends beyond a single compound, encompassing a range of positional and stereoisomers. The specific arrangement of the hydroxyl groups and the geometry of the double bonds give rise to these variations, each with potentially distinct biological properties.
The terms threo and erythro are used to describe the relative stereochemistry of two adjacent chiral centers. chemistrysteps.com In the context of dihydroxy fatty acids, this nomenclature differentiates between diastereomers. When the carbon chain is drawn in a Fischer projection, if the two hydroxyl groups are on the same side, it is the erythro isomer. If they are on opposite sides, it is the threo isomer. chemistrysteps.com This stereochemical difference can significantly impact the molecule's three-dimensional shape and its interaction with enzymes and receptors.
Positional isomers of dihydroxyoctadecenoic acid are also prevalent. These isomers differ in the location of the hydroxyl groups along the 18-carbon backbone. For instance, in addition to the 11,13-dihydroxy derivative, other common dihydroxy fatty acids include those with hydroxyl groups at the 9,10- and 12,13-positions, often formed from the oxidation of linoleic acid. The term conjugated linoleic acid (CLA) refers to a group of positional and geometric isomers of linoleic acid. nih.govresearchgate.net The most abundant of these in food is the cis-9, trans-11 isomer. nih.gov
The formation of these various isomers is often dictated by the enzymatic machinery of the organism in which they are produced. For example, different lipoxygenases (LOXs) can introduce oxygen at different positions on a fatty acid chain, leading to a variety of hydroperoxy fatty acids that are subsequently reduced to the corresponding dihydroxy forms. nih.gov The stereochemistry of these enzymatic reactions is often highly controlled. nih.govgsartor.org
Below is a table summarizing some of the known positional and stereoisomers of dihydroxyoctadecenoic acids.
| Isomer Type | Example Name | Key Structural Feature |
| Stereoisomer | erythro-11,13-Dihydroxyoctadec-14-enoic acid | Hydroxyl groups on the same side in Fischer projection |
| Stereoisomer | threo-11,13-Dihydroxyoctadec-14-enoic acid | Hydroxyl groups on opposite sides in Fischer projection |
| Positional Isomer | 9,10-Dihydroxyoctadec-12-enoic acid | Hydroxyl groups at C9 and C10 |
| Positional Isomer | 12,13-Dihydroxyoctadec-9-enoic acid | Hydroxyl groups at C12 and C13 |
Chemical Synthesis of Analogues and Stereoisomers
The chemical synthesis of analogues and stereoisomers of this compound is crucial for studying their structure-activity relationships and for producing them in quantities sufficient for detailed biological evaluation. The challenges in synthesizing these molecules lie in the stereoselective construction of the two chiral centers and the control of the double bond geometry.
Various strategies have been developed for the synthesis of dihydroxy fatty acids and their derivatives. mdpi.com These methods often involve the use of chiral starting materials or asymmetric reactions to establish the desired stereochemistry. For example, Sharpless asymmetric dihydroxylation can be employed to introduce two hydroxyl groups across a double bond with high stereocontrol.
Another approach involves the synthesis of epoxy fatty acids as intermediates, which can then be opened via hydrolysis to yield diols. The stereochemistry of the resulting diol depends on the stereochemistry of the epoxide precursor and the reaction conditions. For instance, the erythro and threo 13,14-epoxides of 15(S)-HETE have been transformed into 14,15-dihydroxyeicosatrienoic acid. elsevierpure.com
The synthesis of fatty acid analogues with modified chain lengths or functional groups allows for the exploration of the structural requirements for biological activity. Photochemical methods have been developed for the synthesis of various oxo fatty acids, which can serve as precursors to hydroxy derivatives. mdpi.com Furthermore, biocatalytic approaches using enzymes like fatty acid hydratases are being explored as a more sustainable and selective alternative to chemical synthesis. nih.gov These enzymes can hydrate (B1144303) the double bonds of unsaturated fatty acids to produce specific hydroxy fatty acids. nih.gov
The following table provides a general overview of synthetic strategies for dihydroxy fatty acids.
| Synthetic Strategy | Description | Key Features |
| Asymmetric Dihydroxylation | Introduction of two hydroxyl groups across a double bond using a chiral catalyst (e.g., Sharpless dihydroxylation). | High stereoselectivity, predictable stereochemical outcome. |
| Epoxide Ring Opening | Synthesis of an epoxide followed by acid- or base-catalyzed hydrolysis to form a diol. | Stereochemistry depends on the epoxide and reaction conditions. |
| Biocatalysis | Use of enzymes such as lipoxygenases or fatty acid hydratases to introduce hydroxyl groups. nih.govnih.gov | High regio- and stereoselectivity, environmentally benign. nih.govnih.gov |
| Multi-step Synthesis from Chiral Pool | Utilization of readily available chiral starting materials to construct the target molecule. | Can provide access to specific enantiomers. |
Biotechnological Applications and Research Directions
Development of Biocatalytic Processes for HFA Production
Biocatalytic processes, utilizing either isolated enzymes or whole microbial cells, offer a green alternative to traditional chemical synthesis. These methods are prized for their high selectivity and operation under mild conditions.
Fatty acid hydratases (FAHs) are a critical class of enzymes that catalyze the addition of a water molecule to the double bonds of unsaturated fatty acids, producing HFAs. mdpi.com These enzymes are found exclusively in microorganisms and are often FAD-dependent, although the cofactor is not directly involved in the hydration mechanism but rather stabilizes the enzyme's active conformation. mdpi.com A significant area of research involves the screening of diverse microbial sources to identify new FAHs with unique substrate specificities and regioselectivities.
The regioselectivity of FAHs can be unpredictable, with enzymes from the same homologous family sometimes exhibiting completely different positional preferences. google.com For instance, some FAHs within homology family 2 (HFam 2) hydroxylate unsaturated fatty acids (C14-C22) specifically at the cis-9 or cis-12 double bond positions. google.com In contrast, another enzyme from the same family, FA-HY1 from Lactobacillus acidophilus, hydroxylates unsaturated fatty acids that have cis double bonds at the 11th, 13th, or 14th positions, making it a candidate for synthesizing compounds like 11,13-Dihydroxyoctadec-14-enoic acid. google.com
Key characteristics of fatty acid hydratases include a requirement for a free carboxylic group in the substrate, a specific distance between the double bond and the acid group (often nine carbons), a minimum fatty acid chain length of C14, and a cis-conformation of the double bond. mdpi.com
Notable research findings in the screening of FAHs include:
Stenotrophomonas nitritireducens : A fatty acid hydratase from this bacterium was used in a whole-cell system to convert 30g of oleic acid into 31.5g of 10-hydroxystearic acid within 4 hours. mdpi.com
Elizabethkingia meningoseptica : The oleate (B1233923) hydratase (Em_OhyA) from this species is widely studied and used as a whole-cell biocatalyst for producing 10-hydroxy fatty acid mixtures from various oil-derived free fatty acids. unipa.it
Stenotrophomonas maltophilia : The oleate hydratase from this species has been identified as highly suitable for converting C18 unsaturated fatty acids found in Camelina oil into their 10-hydroxy derivatives. wur.nl
Table 1: Examples of Screened Fatty Acid Hydratases and Their Characteristics
| Microbial Source | Enzyme Name/Type | Substrate(s) | Product(s) | Key Findings & Citations |
| Lactobacillus acidophilus | FA-HY1 | Unsaturated fatty acids with cis-double bonds at C11, C13, or C14 | Hydroxy fatty acids | Demonstrates novel regioselectivity, potentially for producing 11,13-dihydroxy acids. google.com |
| Elizabethkingia meningoseptica | Oleate hydratase (Em_OhyA) | Oleic acid, Waste Cooking Oil-derived free fatty acids | 10-hydroxy fatty acids | Used in whole-cell biocatalysis; process conditions optimized using Design-of-Experiment. unipa.it |
| Stenotrophomonas nitritireducens | Fatty acid hydratase | Oleic acid | 10-hydroxystearic acid | Achieved high product concentration (31.5 g/L) in a 4-hour bioconversion. mdpi.com |
| Stenotrophomonas maltophilia | Oleate hydratase (OHase) | C18 unsaturated fatty acids from Camelina oil (oleic, linoleic) | 10-hydroxy derivatives | Effective for reactive separation of fatty acids from complex oil mixtures. wur.nl |
Optimizing the bioreactor environment is crucial for maximizing the yield and productivity of HFA synthesis. This involves fine-tuning various physical and chemical parameters. A Design-of-Experiment (DoE) strategy has been successfully used to screen and identify optimal conditions for HFA production, achieving a 99% conversion of oleic acid in one study. unipa.it
Key optimization strategies include:
Inducer Concentration : For engineered microbial systems, the concentration of inducers like IPTG is critical. Optimizing IPTG levels can significantly enhance the expression of key enzymes, such as the AlkBGT system from Pseudomonas putida GPo1, leading to improved HFA yields. frontiersin.org
Medium Composition : The carbon source can influence production titers. Supplementing glucose media with renewable glycerol (B35011) has been shown to increase HFA production to 144 mg/L in an engineered E. coli strain. nih.gov
Substrate Permeability : A major hurdle in whole-cell biocatalysis is the transport of hydrophobic fatty acid substrates across the cell membrane. frontiersin.org This can be addressed by adding surfactants like Triton X-100 to the medium or by engineering the expression of fatty acid transporter proteins in the host organism. frontiersin.org
Engineering Microorganisms for Directed HFA Biosynthesis
Metabolic engineering of microorganisms, particularly Escherichia coli, offers a powerful platform for the de novo biosynthesis of specific HFAs. This approach involves the rational modification of cellular pathways to channel metabolic flux towards the desired product.
Common genetic engineering strategies include:
Pathway Introduction and Enhancement : This involves introducing and overexpressing genes that form the HFA biosynthesis pathway. For example, co-expressing a suitable thioesterase (to produce free fatty acids of a desired chain length), an acyl-CoA synthase (like FadD), and a hydroxylating enzyme (like a P450 monooxygenase) can create a functional production pathway. nih.govnih.gov The P450BM3 monooxygenase is a notable enzyme used for this purpose due to its broad substrate specificity and high turnover numbers. nih.gov
Blocking Competing Pathways : To prevent the degradation of fatty acid intermediates and products, competing metabolic pathways are often blocked. A primary target is the β-oxidation pathway, which is disabled by knocking out key genes such as fadD and/or fadE. frontiersin.orgnih.gov This strategy has been shown to increase HFA titers. frontiersin.org
Cofactor Engineering : The efficiency of many hydroxylating enzymes, like P450s, depends on a ready supply of reducing equivalents such as NADPH or NADH. Overexpression of enzymes like NAD+-dependent formate (B1220265) dehydrogenase can help regenerate the necessary cofactors to support high rates of HFA synthesis. nih.gov
Host Selection : While E. coli is a common workhorse, other microorganisms like microalgae are being explored as potential chassis for fatty acid production due to their ability to synthesize fatty acids from CO2. mdpi.com Genetic manipulation of microalgae, including enhancing the fatty acid synthesis pathway and inhibiting competing pathways like starch synthesis, is an active area of research. mdpi.com
Table 2: Genetic Engineering Strategies for Enhanced HFA Production in E. coli
| Genetic Modification | Target Gene/Enzyme | Rationale | Outcome & Citations |
| Pathway Overexpression | P450BM3 monooxygenase, Thioesterase (CcFatB1) | Introduce hydroxylation capability and increase precursor supply. | Boosted production of HFAs, particularly ω-3-OH-C14:1. nih.gov |
| Pathway Overexpression | Thioesterase (BTE), Acyl-CoA Synthase (fadD), Reductase (acr1) | Create a complete pathway from fatty acyl-ACPs to fatty alcohols (related products). | Optimization led to 598.6 mg/L total fatty alcohol production. nih.govresearchgate.net |
| Blocking β-Oxidation | fadD knockout | Prevent degradation of fatty acid intermediates. | Increased HFA titer by 1.6-fold in one study. frontiersin.org |
| Blocking β-Oxidation | fadD deficient strain | Reduce fatty acid turnover and degradation. | Enhanced HFA production in combination with pathway overexpression. nih.gov |
Research on Structural-Activity Relationships of Hydroxy Fatty Acid Isomers
The specific location and stereochemistry of hydroxyl groups on the fatty acid backbone are critical determinants of the molecule's physicochemical properties and biological function. The geometry of different HFA isomers, including variations in chain length and the position of the hydroxyl group (e.g., terminal ω-HFAs vs. sub-terminal ω-1, ω-2, or ω-3 HFAs), provides a diversity of characteristics that can be exploited for specific applications. nih.gov For example, these structural differences can influence the properties of polymers synthesized from HFA monomers, affecting their flexibility, heat resistance, and biocompatibility. nih.gov
While detailed structure-activity relationship studies specifically for the isomers of this compound are an emerging field, research on other hydroxylated compounds demonstrates the importance of isomerism. For instance, in studies of hydroxyestrone isomers, the stereochemical configuration at the C-11 position (11α-hydroxy vs. 11β-hydroxy) was shown to have a dramatic effect on biological activity, with the 11β-hydroxy version being significantly more potent. nih.gov This highlights the general principle that subtle changes in molecular geometry can lead to substantial differences in function, a concept that is central to the targeted enzymatic synthesis of specific HFA isomers for high-value applications.
Future Research Trajectories and Unanswered Questions
Comprehensive Elucidation of Minor Biosynthetic Pathways
A significant unanswered question is how 11,13-Dihydroxyoctadec-14-enoic acid is synthesized in biological systems. The biosynthetic pathways for this specific isomer have not been delineated. Oxylipins are typically formed through pathways catalyzed by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. nih.gov While the major DiHOME isomers, such as 9,10-DiHOME and 12,13-DiHOME, are known products of the CYP450 epoxygenase pathway followed by soluble epoxide hydrolase (sEH) action on linoleic acid mdpi.commdpi.com, the formation of a vicinal diol at the 11 and 13 positions suggests a potentially different origin.
Future research must investigate several hypothetical routes:
Sequential Lipoxygenase (LOX) Reactions: The formation could proceed through the action of multiple LOX enzymes or a single LOX with broad or unusual regioselectivity. A LOX enzyme could first introduce a hydroperoxide at one position (e.g., C-13), which is then reduced to a hydroxyl group, followed by a second enzymatic oxidation at the C-11 position.
Peroxygenase or Isomerase Activity: In some organisms, particularly plants and fungi, specialized enzymes like peroxygenases or hydroperoxide isomerases can convert fatty acid hydroperoxides into various products, including epoxides and diols. mbaa.comacs.org The existence of a "POX-like activity" in malt (B15192052) that transforms linoleic acid into di- and trihydroxyoctadecenoic acids suggests that such uncharacterized enzymes could be involved. mbaa.com
Atypical Cytochrome P450 Activity: While less common, specific CYP enzymes might directly hydroxylate the fatty acid backbone at the C-11 and C-13 positions. The promiscuity of some CYP enzymes, especially in microorganisms, allows for the production of a wide array of oxidized fatty acids. nih.gov
Elucidating these minor pathways will require extensive screening of enzyme families from diverse organisms, including plants, fungi, and bacteria, which are known sources of novel enzymatic activities. nih.govgsartor.org
Discovery of Novel Enzymes with Unique Regioselectivity and Stereoselectivity
The biosynthesis of this compound is contingent on the existence of enzymes with the precise regioselectivity to oxidize the C-11 and C-13 positions. A critical trajectory for future research is the discovery and characterization of these currently unknown enzymes. This endeavor involves searching for novel dioxygenases, lipoxygenases, or cytochrome P450s that can catalyze this specific transformation. nih.govmdpi.com
Furthermore, the stereochemistry (R or S configuration) of the two hydroxyl groups is paramount, as it dictates the molecule's three-dimensional structure and subsequent biological activity. Enzymatic reactions are typically stereospecific. nih.gov Therefore, research must not only identify the enzymes but also determine the precise stereoconfiguration of their products. This requires sophisticated analytical techniques capable of separating and identifying all possible stereoisomers.
The discovery of these novel enzymes could be accelerated by:
Genome Mining: Searching sequenced genomes of diverse organisms for genes homologous to known fatty acid-oxidizing enzymes.
Functional Screening: Expressing candidate enzymes in heterologous systems (e.g., yeast or E. coli) and testing their activity with appropriate C18 fatty acid substrates like linoleic acid or vaccenic acid.
Purification from Natural Sources: Isolating and purifying the enzymatic activity from organisms found to produce the compound.
The identification of these enzymes would not only solve the puzzle of the compound's origin but also provide powerful biocatalytic tools for its synthesis. gsartor.org
Advanced Approaches for Isomer-Specific Analytical Profiling
A major hurdle in oxylipin research is the analytical challenge posed by the existence of a vast number of closely related isomers. taylorfrancis.com For this compound, multiple positional and stereoisomers can exist, each potentially having a different biological role. Developing robust, isomer-specific analytical methods is a crucial area for future work.
Current methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful for profiling broad classes of oxylipins. researchgate.netuni-goettingen.de However, separating and unequivocally identifying specific isomers requires more advanced approaches. Future research should focus on integrating and refining the following techniques:
Chiral Phase Chromatography: The use of chiral columns in HPLC (CP-HPLC) is essential for separating enantiomers (R/S isomers) of hydroxylated fatty acids, which is critical for linking specific stereochemistries to biological functions. nih.govuni-goettingen.de
Ion Mobility Spectrometry (IMS): Coupling IMS with LC-MS provides an additional dimension of separation based on the size, shape, and charge of the ions. This can help distinguish between isomers that are difficult to separate by chromatography alone.
Synthesis of Analytical Standards: A significant bottleneck in the field is the lack of commercially available, pure analytical standards for all possible isomers. nih.gov Future efforts must include the chemical or enzymatic synthesis of these standards to enable accurate identification and absolute quantification in biological samples.
The development of these comprehensive analytical platforms will be indispensable for accurately mapping the presence and abundance of this compound isomers in different biological contexts.
| Analytical Technique | Application in Oxylipin Analysis | Future Research Direction |
| LC-MS/MS | Primary tool for detection and quantification of known oxylipins. researchgate.netuni-goettingen.de | Development of more comprehensive methods covering a wider range of minor isomers. |
| GC-MS | Used for profiling, often after derivatization to increase volatility. researchgate.net | Integration with in-situ derivatization techniques to analyze labile oxylipins. researchgate.net |
| Chiral Phase HPLC | Separation of stereoisomers (enantiomers), crucial for determining bioactivity. nih.gov | Routine incorporation into profiling workflows to resolve stereochemistry of dihydroxy fatty acids. |
| Ion Mobility-MS | Adds a separation dimension based on molecular shape (collision cross-section). | Application to differentiate complex mixtures of dihydroxyoctadecenoic acid isomers. |
| NMR Spectroscopy | Definitive structural elucidation of novel, purified compounds. | Use in combination with MS to confirm the structure of newly identified isomers. |
Deeper Investigation into Specific Molecular Targets and Signaling Cascades in Non-Human Systems
The biological function of any signaling molecule is defined by its interaction with specific molecular targets, such as receptors or enzymes. For this compound, these targets are completely unknown. A key future objective is to identify these targets and delineate the downstream signaling cascades they initiate.
Research efforts should be directed at several classes of potential targets, based on the known pharmacology of other oxylipins:
Nuclear Receptors: Other dihydroxy fatty acids, like 9,10-DiHOME, are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which regulate gene expression related to metabolism and inflammation. mdpi.com Screening for binding and activation of PPARs and other nuclear receptors is a logical starting point.
G-Protein Coupled Receptors (GPCRs): Many eicosanoids and other oxylipins signal through specific GPCRs on the cell surface. frontiersin.org High-throughput screening assays using libraries of known and orphan GPCRs could identify a receptor for this compound.
Ion Channels: Some oxidized fatty acids can directly modulate the activity of ion channels, such as the Transient Receptor Potential (TRP) channels involved in sensory perception. frontiersin.org Electrophysiological studies on various ion channels could reveal a direct interaction.
These investigations will require the use of non-human model systems, such as specific cell lines, yeast expression systems, or simple organisms like C. elegans, which has conserved metabolic pathways. nih.gov Identifying a molecular target would be a breakthrough, enabling a mechanistic understanding of the compound's function and its potential role in physiology and pathophysiology.
Potential for Biomarker Identification and Functional Roles in Ecological Interactions
Unraveling the context in which this compound is produced can provide clues to its function. Future research should explore its potential as a biomarker and its role in mediating interactions between organisms.
Biomarker Potential: Oxylipin profiles can serve as sensitive biomarkers of physiological stress, disease, or environmental exposure. nih.govnih.gov Studies should be designed to quantify levels of this compound in various non-human organisms (e.g., plants, marine algae, invertebrates) under different conditions, such as pathogen attack, temperature stress, or exposure to pollutants. nih.gov A correlation between the concentration of this specific isomer and a particular state could establish its utility as a novel biomarker. researchgate.netresearchgate.net
Ecological Roles: In nature, oxylipins are critical signaling molecules. uni-goettingen.de In plants, they mediate defense against herbivores and pathogens. taylorfrancis.com In fungi and algae, they can regulate development and reproduction. nih.govgsartor.org Future ecological studies should investigate whether this compound is produced during these interactions. For example, it could function as an anti-feedant, an antimicrobial compound, or a signaling molecule that attracts predators of herbivores. Bioassays testing the effect of the pure compound on insects, fungi, or bacteria are needed to uncover these potential ecological roles.
Exploring these functional contexts will provide a vital understanding of why this compound is produced and what its purpose is in the broader biological world.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 11,13-Dihydroxyoctadec-14-enoic acid?
- Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming hydroxyl and double-bond positions. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detectors ensures purity. For structural analogs like 13-ethoxy-9,10-dihydroxyoctadec-11-enoic acid, molecular formula (C₂₀H₃₈O₅) and exact mass (358.272 g/mol) are derived from databases . Cross-referencing with primary literature and validated databases (e.g., ChemSpider) ensures accuracy .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer: While no acute hazards are reported for structurally similar hydroxy fatty acids (e.g., 13-Methyltetradecanoic acid), general precautions apply: use gloves, avoid inhalation, and store in sealed containers away from oxidizers. Emergency protocols for skin/eye contact include rinsing with water for 15 minutes and consulting safety data sheets (SDS) for specific guidance .
Q. What are the best practices for synthesizing this compound?
- Methodological Answer: Synthesis typically involves enzymatic or chemical hydroxylation of unsaturated fatty acid precursors. For example, lipoxygenase-mediated oxidation of linoleic acid derivatives can introduce hydroxyl groups at specific positions. Reaction optimization includes controlling temperature (20–25°C), pH (6–8), and oxygen availability. Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Conduct dose-response studies across multiple models (e.g., in vitro vs. ex vivo).
- Perform meta-analyses of published data, applying statistical tests (e.g., ANOVA, t-tests) to identify outliers or confounding variables .
- Replicate experiments under standardized protocols, documenting parameters like solvent choice (DMSO vs. ethanol) and incubation time .
Q. What experimental designs are optimal for studying the metabolic pathways of this compound?
- Methodological Answer: Use isotope-labeled tracers (e.g., ¹³C or ²H) to track metabolic fate in model organisms. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with kinetic modeling to quantify metabolite flux. For enzyme identification, employ knockout models or inhibitors targeting candidate enzymes (e.g., cytochrome P450s). Data interpretation should integrate pathway databases (e.g., KEGG) and statistical tools like principal component analysis (PCA) .
Q. How should researchers design experiments to evaluate the compound’s stability under varying physicochemical conditions?
- Methodological Answer: Stability studies should test:
- Temperature: Incubate samples at 4°C, 25°C, and 37°C for 1–4 weeks, analyzing degradation via HPLC.
- pH: Expose the compound to buffers (pH 2–10) and monitor structural integrity using infrared (IR) spectroscopy.
- Light/Oxygen: Conduct accelerated stability testing under UV light and oxidative conditions. Use Arrhenius modeling to predict shelf life .
Data Analysis and Presentation
Q. What are the key considerations for presenting spectroscopic and chromatographic data in publications?
- Methodological Answer:
- Spectra: Annotate peaks with chemical shifts (NMR) or m/z values (MS). Include raw and processed data in supplementary materials.
- Chromatograms: Label retention times, baseline resolution, and purity percentages. Use tables to summarize retention factors (Rf) in TLC or column chromatography .
- Statistical Reporting: Provide mean ± standard deviation (SD) for triplicate measurements and p-values for significance testing .
Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?
- Methodological Answer: Document all variables:
- Reagent Ratios: Molar equivalents of substrates/catalysts.
- Reaction Kinetics: Time-course data (e.g., yield vs. time).
- Purification Steps: Column chromatography gradients or crystallization conditions.
Share raw data (e.g., NMR FID files) in open-access repositories and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
